2-(3-methylphenoxy)ethanethioamide
Description
2-(3-Methylphenoxy)ethanethioamide is a thioamide derivative characterized by a phenoxy group substituted at the 3-position with a methyl group and a thioamide functional group.
Properties
CAS No. |
35370-82-2 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)ethanethioamide typically involves the reaction of 3-methylphenol with 2-chloroethanethioamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(3-methylphenoxy)ethanethioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanethioamide group to an ethanethiol group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Nitro derivatives, halogenated phenoxy compounds.
Scientific Research Applications
2-(3-methylphenoxy)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for designing functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)ethanethioamide involves its interaction with molecular targets in biological systems. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The ethanethioamide moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to modulate enzyme activity and signal transduction pathways contributes to its pharmacological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(3-methylphenoxy)ethanethioamide, highlighting differences in substituents, biological activities, and physicochemical properties:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|---|
| 2-(3-Methylphenoxy)ethanethioamide | 3-methylphenoxy, thioamide | C₉H₁₁NOS | 181.26 | Limited direct data; inferred stability | N/A |
| NAPMA | 3-methylphenoxy, acetamide, piperazinyl | C₂₁H₂₃N₃O₃ | 365.43 | Osteoclast inhibition, anti-osteoporotic | |
| 2-(3-Methoxyphenyl)ethanethioamide | 3-methoxyphenyl, thioamide | C₉H₁₁NOS | 181.26 | Herbicidal degradation product | |
| 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide | Oxo, phenyl, trifluoromethyl | C₁₅H₁₁F₃NOS | 310.05 | Yellow oil, NMR/HRMS characterized | |
| 2-(2-Oxooxazolidin-3-yl)ethanethioamide | Oxazolidinone ring, thioamide | C₅H₈N₂O₂S | 160.19 | Acute toxicity, lab/industrial use | |
| 2-{(3-fluorophenyl)methylamino}ethanethioamide | Fluorophenyl, methylamino | C₁₀H₁₃FN₂S | 212.29 | Supplier-listed, no activity data |
Structural and Functional Differences
- Substituent Effects: Phenoxy vs. Phenyl Groups: The 3-methylphenoxy group in the target compound differs from the 3-methoxyphenyl group in the herbicidal analog (). Thioamide vs. This modification correlates with its osteoclast-inhibitory activity . Trifluoromethyl vs. Methyl: The trifluoromethyl group in the oxo-phenyl analog () introduces strong electron-withdrawing effects, increasing stability and altering lipophilicity .
Physicochemical Properties
- Solubility and Stability: The trifluoromethyl-oxo analog () exists as a yellow oil that solidifies in air, likely due to intermolecular hydrogen bonding. In contrast, the methylphenoxy-thioamide structure may favor crystalline solid formation.
- Spectroscopic Data : HRMS and NMR data for the trifluoromethyl analog () provide benchmarks for structural elucidation of similar compounds. For example, the thioamide proton in the target compound would likely resonate near δ 10–12 ppm in ¹H NMR .
Key Research Findings and Gaps
- Therapeutic Potential: NAPMA’s efficacy in murine osteoporosis models () suggests that methylphenoxy-thioamide derivatives warrant investigation for bone-related disorders.
- Agricultural Applications: The herbicidal activity of methoxyphenyl-thioamides () implies that structural tuning of the target compound could yield novel agrochemicals.
- Safety Considerations: The acute toxicity of oxazolidinone-thioamides () underscores the need for rigorous safety profiling of thioamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
